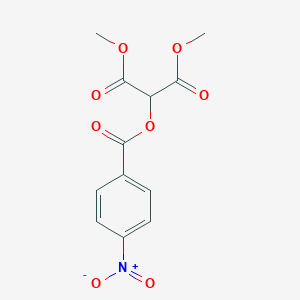![molecular formula C28H34N2 B296128 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole, also known as BDJC, is a novel compound that has gained significant attention in the field of medicinal chemistry. BDJC is a heterocyclic compound that belongs to the class of diazepino-carbazoles. The unique structural features of BDJC make it a potent candidate for various therapeutic applications, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is not fully understood. However, studies suggest that it acts by inhibiting the activity of protein kinases, which play a critical role in cell proliferation and survival. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole can induce G2/M cell cycle arrest, leading to cell death. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the growth of cancer cells by inducing autophagy, a process by which cells break down and recycle their own components. Additionally, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to modulate the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has several advantages as a research tool. It exhibits potent anticancer activity and has a unique structural scaffold that can be modified to enhance its therapeutic potential. However, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole also has limitations. Its synthesis is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole. One of the primary areas of interest is its potential as a therapeutic agent for cancer and neurological disorders. Researchers are also exploring the use of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole as a molecular probe to study the activity of protein kinases and other cellular signaling pathways. Additionally, modifications of the 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole scaffold may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is a novel compound with significant potential for various scientific research applications. Its unique structural features and potent anticancer activity make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole involves a multi-step process that includes cyclization, reduction, and alkylation reactions. The initial step involves the cyclization of 3-bromoaniline with cyclohexanone to form 11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole-2-carboxylic acid. This intermediate is then reduced to the corresponding alcohol, which is further alkylated with benzyl bromide to form 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole.
Aplicaciones Científicas De Investigación
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer potential. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to induce apoptosis and inhibit angiogenesis, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C28H34N2 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
6-benzyl-14-cyclohexyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
InChI |
InChI=1S/C28H34N2/c1-3-9-21(10-4-1)20-29-17-8-18-30-26-16-15-23(22-11-5-2-6-12-22)19-25(26)24-13-7-14-27(29)28(24)30/h1,3-4,9-10,15-16,19,22,27H,2,5-8,11-14,17-18,20H2 |
Clave InChI |
BOMULZWGJODZMX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)




![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![7-(4-Methoxyphenyl)-3,4-diphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B296067.png)